molecular formula C6H4IN3 B2895489 4-Iodo-1H-benzo[d][1,2,3]triazole CAS No. 116975-12-3

4-Iodo-1H-benzo[d][1,2,3]triazole

Cat. No. B2895489
CAS RN: 116975-12-3
M. Wt: 245.023
InChI Key: PGAXPOCPKLMZIW-UHFFFAOYSA-N
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Description

4-Iodo-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6H4IN3 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including 4-Iodo-1H-benzo[d][1,2,3]triazole, can be achieved through the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and the stability of the 1,2,3-triazole ring system .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1H-benzo[d][1,2,3]triazole is characterized by a benzene ring fused with a 1,2,3-triazole ring, with an iodine atom attached to the 4-position of the benzotriazole .


Chemical Reactions Analysis

The 1,2,3-triazole ring system, including that in 4-Iodo-1H-benzo[d][1,2,3]triazole, is known for its stability and resistance to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .


Physical And Chemical Properties Analysis

4-Iodo-1H-benzo[d][1,2,3]triazole has a molecular weight of 245.02, a density of 2.2±0.1 g/cm3, and a boiling point of 437.6±18.0 °C at 760 mmHg .

Scientific Research Applications

4-Iodo-1H-benzo[d][1,2,3]triazole: Scientific Research Applications:

Drug Discovery

4-Iodo-1H-benzo[d][1,2,3]triazole derivatives are explored for their potential in drug discovery due to their ability to establish hydrogen bonds, which enhances solubility and promotes binding towards biomolecular targets. This makes them valuable scaffolds in medicinal chemistry .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its iodo group can undergo various cross-coupling reactions, making it a precursor for synthesizing more complex molecules .

Polymer Chemistry

The triazole ring is used in designing polymers for its thermal stability and ability to improve mechanical properties. It can be incorporated into polymer backbones or side chains .

Supramolecular Chemistry

Due to its unique structure, 4-Iodo-1H-benzo[d][1,2,3]triazole is used in supramolecular chemistry to create novel molecular assemblies and materials with specific functions .

Bioconjugation

This compound is employed in bioconjugation techniques for attaching biomolecules to various substrates or for labeling purposes in biological systems .

Chemical Biology

In chemical biology, it’s used to probe and understand biological processes at the molecular level. Its incorporation into biomolecules can help study their function and interactions .

Fluorescent Imaging

The triazole moiety can be part of fluorescent probes for imaging applications. It helps in tracking and visualizing biological processes in real-time .

Materials Science

Its application in materials science includes the development of new materials with enhanced properties such as increased durability or specific reactivity .

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application Tandfonline - Biological importance and synthesis of 1,2,3-triazole derivatives: a review

Mechanism of Action

Target of Action

The primary targets of these compounds are enzymes such as Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes, including alcohol metabolism and the biosynthesis of mycocyclosin, a mycobacterial secondary metabolite .

Mode of Action

The triazole ring in these compounds can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This interaction with the target enzymes leads to changes in their activity, thereby influencing the biochemical processes they are involved in .

Biochemical Pathways

Given their targets, it is likely that they influence pathways related to alcohol metabolism and mycocyclosin biosynthesis . The downstream effects of these changes could include alterations in the levels of these metabolites, potentially impacting various physiological processes.

Pharmacokinetics

The density of 4-iodo-1h-benzo[d][1,2,3]triazole is reported to be2.2±0.1 g/cm3 . Its boiling point is 437.6±18.0 °C at 760 mmHg . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of these compounds. For instance, the stability of the triazole ring, which is crucial for the compounds’ interaction with their targets, could be affected by these factors . .

Safety and Hazards

While specific safety and hazard information for 4-Iodo-1H-benzo[d][1,2,3]triazole is not available, benzotriazole, a related compound, is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 according to the GHS labeling system .

Future Directions

The future directions for research on 4-Iodo-1H-benzo[d][1,2,3]triazole and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

4-iodo-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAXPOCPKLMZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1H-benzo[d][1,2,3]triazole

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